Cas no 2254506-51-7 (6-Bromo-4-hydroxyquinolin-2(1H)-one)

6-Bromo-4-hydroxyquinolin-2(1H)-one structure
2254506-51-7 structure
商品名:6-Bromo-4-hydroxyquinolin-2(1H)-one
CAS番号:2254506-51-7
MF:C9H6BrNO2
メガワット:240.0534
CID:5084190
PubChem ID:54689446

6-Bromo-4-hydroxyquinolin-2(1H)-one 化学的及び物理的性質

名前と識別子

    • 6-BROMO-4-HYDROXYQUINOLIN-2(1H)-ONE
    • 6-Bromo-2-hydroxyquinolin-4(1H)-one
    • 2(1H)-Quinolinone, 6-bromo-4-hydroxy-
    • 6-Bromo-4-hydroxy-1H-quinolin-2-one
    • 6-bromo-4-hydroxy-2(1H)-quinolinone
    • 6-bromo-4-hydroxy-1,2-dihydroquinolin-2-one
    • 6-Bromo-2,4-quinolinediol
    • 6-bromo-4-hydroxycarbostyril
    • 4-Hydroxy-6-brom-carbostyril
    • SB71672
    • SY108412
    • W689
    • 6-Bromo-2-hydroxy-4(1h)-quinolinone
    • AKOS015998803
    • MFCD11847588
    • 2254506-51-7
    • FS-3548
    • 54675-23-9
    • SCHEMBL2054683
    • 6-bromoquinoline-2,4-diol
    • 6-bromo-2-hydroxy-1H-quinolin-4-one
    • DA-04987
    • O11540
    • DQFPMEMMMGZBKU-UHFFFAOYSA-N
    • CS-0041628
    • EN300-123584
    • DTXSID30715837
    • DS-1843
    • SCHEMBL21979963
    • AKOS030623274
    • MFCD29472381
    • Z1582263838
    • DB-169640
    • DTXCID40666583
    • 6-Bromo-4-hydroxyquinolin-2(1H)-one
    • インチ: 1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
    • InChIKey: DQFPMEMMMGZBKU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(N2[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 238.95819g/mol
  • どういたいしつりょう: 238.95819g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 49.3

6-Bromo-4-hydroxyquinolin-2(1H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR01K9UE-1g
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
1g
$36.00 2023-12-14
Aaron
AR01K9UE-5g
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
5g
$138.00 2025-02-12
eNovation Chemicals LLC
Y1264130-250mg
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
250mg
$60 2024-06-05
Ambeed
A144086-1g
6-Bromo-2-hydroxyquinolin-4(1H)-one
2254506-51-7 95%
1g
$39.0 2025-02-27
eNovation Chemicals LLC
Y1264130-250mg
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
250mg
$60 2025-03-01
eNovation Chemicals LLC
Y1264130-1g
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
1g
$90 2025-03-01
eNovation Chemicals LLC
Y1264130-5g
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
5g
$185 2025-02-20
Ambeed
A144086-250mg
6-Bromo-2-hydroxyquinolin-4(1H)-one
2254506-51-7 95%
250mg
$15.0 2025-02-27
Aaron
AR01K9UE-250mg
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
250mg
$9.00 2025-02-12
eNovation Chemicals LLC
Y1264130-1g
6-Bromo-2-hydroxy-1H-quinolin-4-one
2254506-51-7 95%
1g
$90 2025-02-20

6-Bromo-4-hydroxyquinolin-2(1H)-one 関連文献

6-Bromo-4-hydroxyquinolin-2(1H)-oneに関する追加情報

Introduction to 6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 2254506-51-7)

6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 2254506-51-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological effects, including antimicrobial, antiviral, and anticancer properties.

The chemical structure of 6-Bromo-4-hydroxyquinolin-2(1H)-one features a quinoline core with a bromine atom at the 6-position and a hydroxyl group at the 4-position. The presence of these functional groups imparts specific chemical and biological characteristics that make this compound an interesting target for further investigation. The bromine atom, in particular, can influence the compound's reactivity and binding affinity to various biological targets, while the hydroxyl group can enhance its solubility and stability.

Recent studies have highlighted the potential therapeutic applications of 6-Bromo-4-hydroxyquinolin-2(1H)-one. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The researchers found that 6-Bromo-4-hydroxyquinolin-2(1H)-one selectively inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This selective cytotoxicity suggests that the compound may have a favorable therapeutic index, making it a promising candidate for further drug development.

In addition to its antiproliferative effects, 6-Bromo-4-hydroxyquinolin-2(1H)-one has also shown potential as an antimicrobial agent. A study conducted by a team of researchers from the University of California in 2022 demonstrated that this compound possesses broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. These findings suggest that 6-Bromo-4-hydroxyquinolin-2(1H)-one could be developed into a novel antibiotic to combat multidrug-resistant bacterial infections.

The pharmacokinetic properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one have also been investigated. Preliminary studies indicate that the compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a potential drug candidate. However, further research is needed to optimize its pharmacokinetic properties and evaluate its safety and efficacy in preclinical models.

In terms of synthetic methods, several approaches have been developed to prepare 6-Bromo-4-hydroxyquinolin-2(1H)-one. One common method involves the condensation of 3-bromobenzaldehyde with anthranilic acid followed by cyclization under acidic conditions. Another approach involves the reaction of 3-bromobenzoyl chloride with o-amino phenol in the presence of a base. These synthetic routes provide chemists with flexible options to scale up production and modify the compound for specific applications.

The structural analogs of 6-Bromo-4-hydroxyquinolin-2(1H)-one have also been explored to enhance its biological activities or reduce potential side effects. For example, substituting the bromine atom with other halogens or functional groups can alter the compound's binding affinity to specific targets. Similarly, modifying the hydroxyl group or introducing additional substituents can influence its solubility and metabolic stability. These structural modifications can be guided by computational modeling and structure-activity relationship (SAR) studies to identify optimal derivatives.

In conclusion, 6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 2254506-51-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and biological effects, this compound may pave the way for innovative treatments in various medical fields.

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